Aditoprim
Overview
Description
Aditoprim is an antibacterial compound that functions as a dihydrofolate reductase inhibitor. It is primarily used in veterinary medicine to treat bacterial infections, particularly in pigs. This compound inhibits the transformation of dihydrofolic acid to tetrahydrofolic acid, which is essential for bacterial DNA synthesis and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aditoprim can be synthesized through a multi-step process starting from 4-dimethylaminobenzonitrile. The intermediate, 4-dimethylamino-3,5-dimethoxybenzaldehyde, is obtained by bromination or chlorination, followed by replacement of the halogen with a methoxy group and reduction of the resulting compound .
Industrial Production Methods
For industrial production, this compound is typically prepared by adding 10 grams of this compound into a mixed solvent of 30 milliliters of water and 30 milliliters of propylene glycol at room temperature to form a suspension. Then, 16 milliliters of 10% hydrochloric acid solution is introduced under a water bath at 45°C .
Chemical Reactions Analysis
Aditoprim undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its dimethylamino and methoxy groups.
Common Reagents and Conditions: Typical reagents include hydrochloric acid for preparation and various solvents like water and propylene glycol.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Aditoprim has a broad range of scientific research applications:
Chemistry: Used as a model compound to study dihydrofolate reductase inhibition.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Industry: Employed in the production of veterinary pharmaceuticals and as a research tool in pharmacokinetics and pharmacodynamics studies
Mechanism of Action
Aditoprim exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include bacterial dihydrofolate reductase, and the pathway involves the folate synthesis pathway .
Comparison with Similar Compounds
Aditoprim is similar to other dihydrofolate reductase inhibitors such as trimethoprim and pyrimethamine. this compound is unique in its specific application in veterinary medicine and its effectiveness against certain bacterial strains. Similar compounds include:
Trimethoprim: Used in human medicine for urinary tract infections and other bacterial infections.
Pyrimethamine: Used to treat parasitic infections like malaria.
Sulfamethoxazole: Often combined with trimethoprim for a synergistic effect.
This compound’s uniqueness lies in its specific use in veterinary applications and its pharmacokinetic properties that make it suitable for treating infections in animals .
Properties
IUPAC Name |
5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQMXWZTRRWPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204616 | |
Record name | Aditoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-63-8 | |
Record name | Aditoprime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56066-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aditoprim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aditoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADITOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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